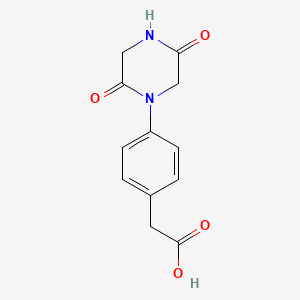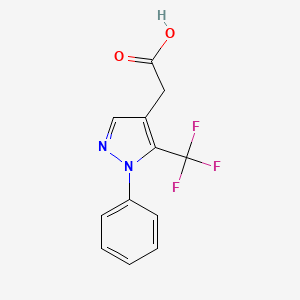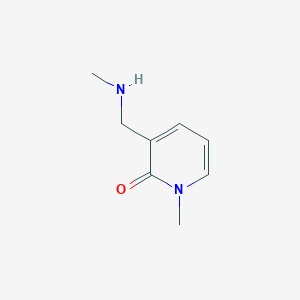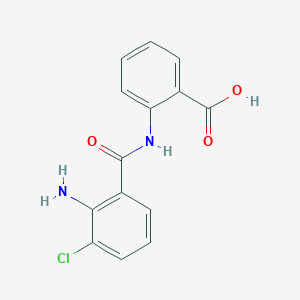
2-amino-5-bromo-N-phenylbenzamide
Übersicht
Beschreibung
2-Amino-5-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a bromine atom at the fifth position, and a phenyl group attached to the nitrogen atom of the benzamide moiety
Synthetic Routes and Reaction Conditions:
Method 1: A mixture of 2-amino-5-bromo-benzoic acid and thionyl chloride in toluene is stirred at 130°C for 2 hours. After concentration, the residue is dissolved in tetrahydrofuran, and phenylamine is added dropwise at 0°C. The reaction mixture is then heated to 90°C for 4 hours. The mixture is cooled, quenched with saturated aqueous potassium carbonate, and extracted with ethyl acetate. The organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
Method 2: A mixture of 2-amino-5-bromo-benzoic acid in N,N-dimethylformamide is treated with HATU and N-ethyl-N,N-diisopropylamine at 25°C for 0.5 hours. Aniline is then added, and the mixture is stirred at 25°C for 1 hour.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often with the aid of catalysts such as palladium or copper.
Coupling Reactions: This compound can participate in coupling reactions, such as the Chan-Lam coupling, where it reacts with arylboronic acids in the presence of a copper catalyst to form N-arylated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Coupling Reactions: Reagents such as arylboronic acids, copper catalysts, and bases like triethylamine are commonly used.
Major Products:
- The major products formed from these reactions include various substituted benzamides and N-arylated derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-bromo-N-phenylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-amino-5-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-bromobenzamide: Similar structure but lacks the phenyl group attached to the nitrogen atom.
2-Amino-5-bromopyridine: Contains a pyridine ring instead of a benzene ring.
2-Amino-5-bromo-N-methylbenzamide: Similar structure but with a methyl group instead of a phenyl group attached to the nitrogen atom.
Uniqueness:
- The presence of both the bromine atom and the phenyl group in 2-amino-5-bromo-N-phenylbenzamide provides unique reactivity and potential for diverse applications compared to its analogs. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts.
Eigenschaften
IUPAC Name |
2-amino-5-bromo-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFELSXHMYYOYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-PHENYL-[1,2,3]TRIAZOL-1-YL)-ETHYLAMINE](/img/structure/B7905160.png)





![3-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoic acid](/img/structure/B7905197.png)





